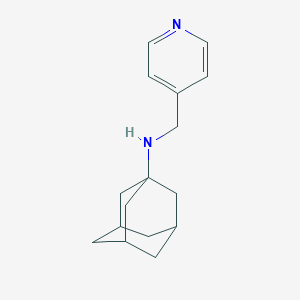
N-(pyridin-4-ylmethyl)adamantan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-4-ylmethyl)adamantan-1-amine is a compound that combines the structural features of adamantane and pyridine. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)adamantan-1-amine typically involves the reaction of adamantane derivatives with pyridine derivatives. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)adamantan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantan-1-yl-pyridin-4-ylmethyl-amine oxides, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
N-(pyridin-4-ylmethyl)adamantan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s adamantane moiety provides rigidity and stability, while the pyridine moiety allows for interactions with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane: A tricyclic hydrocarbon with similar structural features.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom.
Adamantane-containing amines: Compounds that share the adamantane moiety but differ in their functional groups.
Uniqueness
N-(pyridin-4-ylmethyl)adamantan-1-amine is unique due to the combination of the adamantane and pyridine structures. This combination imparts distinct chemical and physical properties, such as enhanced stability, rigidity, and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H22N2 |
|---|---|
Molecular Weight |
242.36g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)adamantan-1-amine |
InChI |
InChI=1S/C16H22N2/c1-3-17-4-2-12(1)11-18-16-8-13-5-14(9-16)7-15(6-13)10-16/h1-4,13-15,18H,5-11H2 |
InChI Key |
APISUIZGJDXZDM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=NC=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















